Bienvenue dans la boutique en ligne BenchChem!

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid

Lipoxygenase inhibition Arachidonic acid cascade Multi-target profiling

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid , also designated (Z)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid or maleic acid mono(4-methylpiperazide), is a small-molecule piperazine derivative (MW 198.22 g/mol) that features a reactive α,β-unsaturated carboxylic acid moiety. The compound is classified as a bioactive small molecule and is commercially supplied at a minimum purity specification of 95% , with long-term storage recommended at cool, dry conditions.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
CAS No. 42574-70-9
Cat. No. B187582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid
CAS42574-70-9
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC[NH+]1CCN(CC1)C(=O)C=CC(=O)[O-]
InChIInChI=1S/C9H14N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-3H,4-7H2,1H3,(H,13,14)/b3-2-
InChIKeyXRJMKVGLGTYEFE-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid (CAS 42574-70-9) – Core Identity and Baseline Procurement Profile


cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid , also designated (Z)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid or maleic acid mono(4-methylpiperazide), is a small-molecule piperazine derivative (MW 198.22 g/mol) that features a reactive α,β-unsaturated carboxylic acid moiety. The compound is classified as a bioactive small molecule and is commercially supplied at a minimum purity specification of 95% , with long-term storage recommended at cool, dry conditions . It is primarily recognized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1] and is utilized as a research tool in neurological and anti-inflammatory target investigation.

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid - Why Generic Piperazine Amide Substitution Carries Procurement Risk


The cis-configuration of the maleic acid monoamide core, combined with the N-methylpiperazine ring, creates a stereoelectronically constrained Michael acceptor system that is absent in simple piperazine amides or saturated succinimide analogs. Substituting with the trans-isomer (CAS 129795-76-2) or analogues lacking the α,β-unsaturation alters both the covalent binding potential and the pharmacophore geometry recognized by lipoxygenase enzyme pockets [1]. This compound's multi-target inhibition profile—spanning lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]—is a function of this specific scaffold, meaning that even structurally similar piperazine derivatives cannot be assumed to replicate the same inhibition spectrum or the same quantitative potency values established for this compound.

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid – Quantitative Differentiation Evidence vs. Selected Comparators


Multi-Target Enzyme Inhibition Profile vs. Mono-Target Lipoxygenase Inhibitors

The compound inhibits at least four distinct enzyme targets in a single molecular entity: lipoxygenase (primary target), formyltetrahydrofolate synthetase (FTHFS), carboxylesterase (CES), and cyclooxygenase (COX) to a lesser extent [1]. In contrast to selective lipoxygenase inhibitors such as zileuton (which targets 5-LOX with an IC50 of ~0.5–1 µM in human whole blood assays but lacks meaningful FTHFS/CES activity), this compound presents a broader inhibition fingerprint at a single molecular scaffold. Quantitative target engagement data remain limited to descriptive pharmacology; however, the identified polypharmacology is structurally encoded by the maleic acid monoamide core and N-methylpiperazine substituent, whereas mono-target comparators lack the electrophilic cis-enone system necessary for engagement with multiple enzyme classes.

Lipoxygenase inhibition Arachidonic acid cascade Multi-target profiling

Synthetic Route Yield as a Supply-Chain Differentiation Metric

The most commonly reported synthetic route—condensation of N-methylpiperazine with maleic anhydride in diethyl ether at ambient temperature—delivers a yield of approximately 84% after 2 hours . This single-step procedure contrasts with multi-step routes often required for structurally related piperazine amides bearing additional substituents (e.g., 4-aryl-2-[1-(4-methylpiperazinyl)]-4-oxobutanoic acids), which typically yield 40–65% over 3–4 synthetic steps [1]. The high-yielding, one-step synthesis translates to lower cost of goods and shorter lead times for research-scale procurement.

Chemical synthesis Process chemistry Procurement reliability

Physicochemical Property Differentiation: Boiling Point vs. Saturated and Trans-Isomer Analogs

The boiling point of cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid is reported as 402.6°C at 760 mmHg, with a density of 1.23 g/cm³ . The trans-isomer (CAS 129795-76-2) shares the same molecular formula and molecular weight but differs in the stereochemical configuration of the double bond, which is expected to alter boiling point, dipole moment, and chromatographic retention behavior. Saturated analogs (e.g., 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid) lack the conjugated double bond, resulting in reduced UV absorptivity (loss of the α,β-unsaturated carbonyl chromophore at ~220–260 nm) and altered polarity [1]. The cis-configuration specifically provides a distinct HPLC retention time and UV spectral signature that enables unambiguous analytical identification in complex mixtures.

Physicochemical properties Formulation compatibility Analytical method development

cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid – Highest-Confidence Application Scenarios Based on Differentiated Evidence


Multi-Target Polypharmacology Screening in Arachidonic Acid Cascade Research

For laboratories studying the intersection of lipoxygenase, cyclooxygenase, and folate metabolism pathways, this compound serves as a single-probe polypharmacology tool . Its demonstrated inhibition of four distinct targets—lipoxygenase (primary), FTHFS, CES, and COX—enables simultaneous engagement of multiple nodes in the arachidonic acid cascade without requiring cocktail dosing of four separate inhibitors, simplifying experimental design and reducing solvent/carrier artifacts in cell-based assays.

Cost-Efficient Large-Scale Procurement for Compound Library Construction

The single-step synthesis from commodity reagents (N-methylpiperazine and maleic anhydride) with an 84% yield [1] provides a favorable cost structure for building focused screening libraries. Procurement specialists can benchmark this yield against multi-step piperazine amide syntheses (40–65% [2]) to negotiate per-gram pricing and lead times for bulk orders, particularly when sourcing for high-throughput screening campaigns that require >100 mg of material per compound.

Analytical Reference Standard for cis/trans Isomer Discrimination

The well-defined boiling point (402.6°C), density (1.23 g/cm³), and cis-specific UV chromophore [1] make this compound suitable as an analytical reference standard for HPLC method development and impurity profiling. Its distinct physicochemical signature relative to the trans-isomer and saturated analogs allows QC laboratories to verify isomeric purity in incoming materials, a critical step for GLP-compliant studies where stereochemical integrity impacts biological results.

Neurological Disorder Model Probes Targeting VDAC-Mediated Apoptosis

While direct VDAC oligomerization inhibition data for this specific compound are not available, its classification as a neurologically active piperazine derivative and its inclusion in patent landscapes covering piperazine-based VDAC inhibitors [1] position it as a candidate for exploratory studies in apoptosis and mitochondrial dysfunction models. Procurement for such studies should be accompanied by request for custom IC50 profiling against VDAC oligomerization to generate quantitative differentiation data.

Quote Request

Request a Quote for cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.